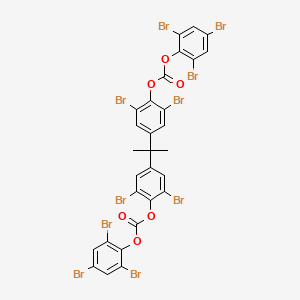
Carbonic acid, (1-methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(2,4,6-tribromophenyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonic acid, (1-methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(2,4,6-tribromophenyl) ester is a complex organic compound known for its significant applications in various fields. This compound is characterized by its brominated phenyl groups, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, (1-methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(2,4,6-tribromophenyl) ester typically involves the reaction of carbonic acid derivatives with brominated phenols. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful handling of brominated intermediates and the use of advanced purification techniques to obtain the final product with high purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the brominated phenyl groups to less reactive forms.
Substitution: The bromine atoms in the phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenyl derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its brominated phenyl groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s derivatives are studied for their potential use as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicine, the compound’s unique structure is explored for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In industrial applications, the compound is used in the production of flame retardants, due to its brominated structure which imparts fire-resistant properties to materials.
作用机制
The mechanism by which carbonic acid, (1-methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(2,4,6-tribromophenyl) ester exerts its effects involves interactions with specific molecular targets. The brominated phenyl groups can interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Tetrabromobisphenol A: Similar in structure, but with fewer brominated phenyl groups.
Bisphenol A: Lacks the brominated phenyl groups, resulting in different chemical properties and applications.
Uniqueness
The presence of multiple brominated phenyl groups in carbonic acid, (1-methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(2,4,6-tribromophenyl) ester makes it unique compared to other similar compounds. This structural feature imparts distinct reactivity and functional properties, making it valuable in specific industrial and research applications.
属性
CAS 编号 |
54060-67-2 |
|---|---|
分子式 |
C29H14Br10O6 |
分子量 |
1257.5 g/mol |
IUPAC 名称 |
[2,6-dibromo-4-[2-[3,5-dibromo-4-(2,4,6-tribromophenoxy)carbonyloxyphenyl]propan-2-yl]phenyl] (2,4,6-tribromophenyl) carbonate |
InChI |
InChI=1S/C29H14Br10O6/c1-29(2,11-3-15(32)23(16(33)4-11)42-27(40)44-25-19(36)7-13(30)8-20(25)37)12-5-17(34)24(18(35)6-12)43-28(41)45-26-21(38)9-14(31)10-22(26)39/h3-10H,1-2H3 |
InChI 键 |
XDZIBFQEYRXSBD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)OC(=O)OC2=C(C=C(C=C2Br)Br)Br)Br)C3=CC(=C(C(=C3)Br)OC(=O)OC4=C(C=C(C=C4Br)Br)Br)Br |
相关CAS编号 |
56262-45-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















